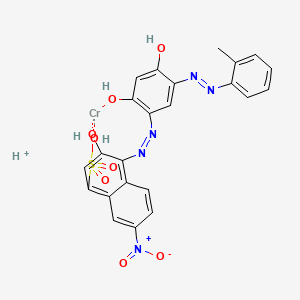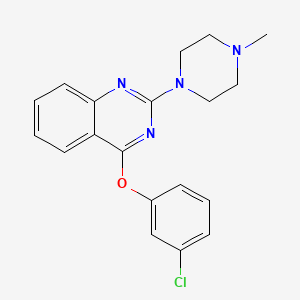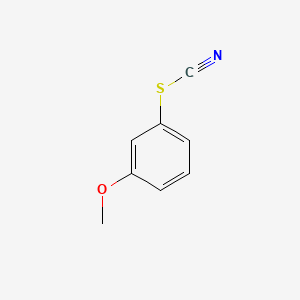
Thiocyanic acid, m-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocyanic acid, m-methoxyphenyl ester is an organic compound with the molecular formula C8H7NOS. It is a member of the thiocyanate family, which is known for its diverse applications in organic synthesis and industrial processes. This compound is characterized by the presence of a thiocyanate group (SCN) attached to a m-methoxyphenyl group, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiocyanic acid, m-methoxyphenyl ester can be synthesized through several methods. One common approach involves the reaction of m-methoxyphenol with thiocyanic acid in the presence of a dehydrating agent such as phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Thiocyanic acid, m-methoxyphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the thiocyanate group under mild conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have significant applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Thiocyanic acid, m-methoxyphenyl ester has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of thiocyanic acid, m-methoxyphenyl ester involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and other proteins, thereby influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- Thiocyanic acid, 4-methoxyphenyl ester
- Thiocyanic acid, phenylmethyl ester
- Thiocyanic acid, methyl ester
Uniqueness
Thiocyanic acid, m-methoxyphenyl ester is unique due to the presence of the m-methoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific synthetic applications and research studies .
Properties
CAS No. |
14372-67-9 |
|---|---|
Molecular Formula |
C8H7NOS |
Molecular Weight |
165.21 g/mol |
IUPAC Name |
(3-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NOS/c1-10-7-3-2-4-8(5-7)11-6-9/h2-5H,1H3 |
InChI Key |
ADKQMKHKLPZXNN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


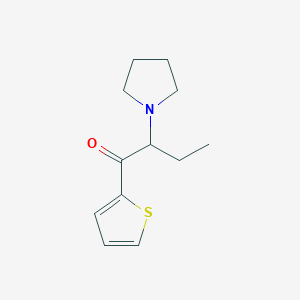

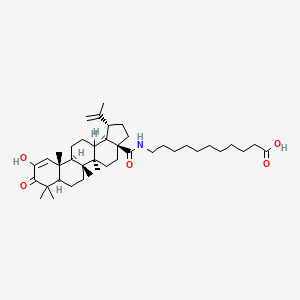
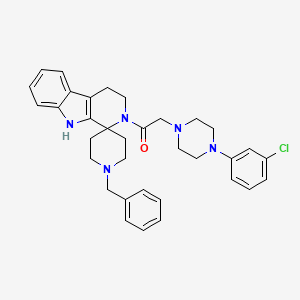
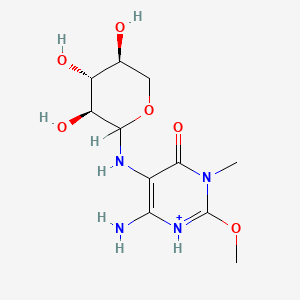
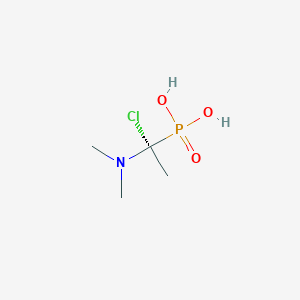
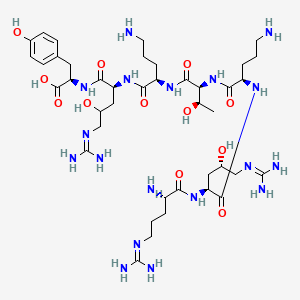
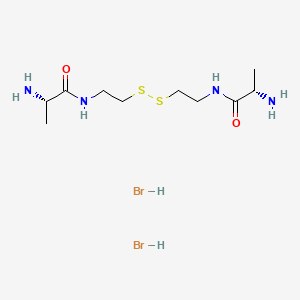
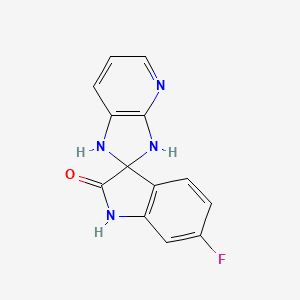


![(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one](/img/structure/B12730606.png)
